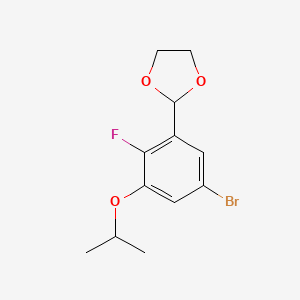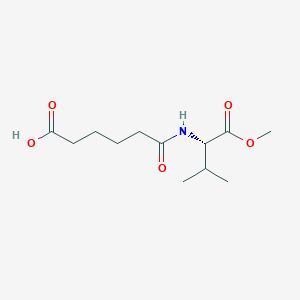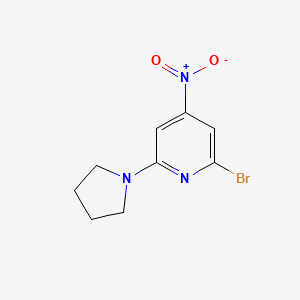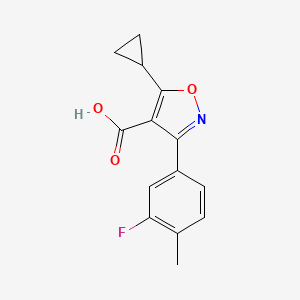
5-Cyclopropyl-3-(3-fluoro-4-methylphenyl)isoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-3-(3-fluoro-4-methylphenyl)isoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-(3-fluoro-4-methylphenyl)isoxazole-4-carboxylic acid typically involves a series of steps starting from readily available precursors. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure efficient and consistent yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-3-(3-fluoro-4-methylphenyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoxazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Cyclopropyl-3-(3-fluoro-4-methylphenyl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-(3-fluoro-4-methylphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Muscimol: A psychoactive compound with an isoxazole moiety.
Ibotenic Acid: A neurotoxin containing an isoxazole ring.
Uniqueness: 5-Cyclopropyl-3-(3-fluoro-4-methylphenyl)isoxazole-4-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl and fluoro-methylphenyl groups enhances its stability and potential efficacy in various applications .
Properties
Molecular Formula |
C14H12FNO3 |
|---|---|
Molecular Weight |
261.25 g/mol |
IUPAC Name |
5-cyclopropyl-3-(3-fluoro-4-methylphenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H12FNO3/c1-7-2-3-9(6-10(7)15)12-11(14(17)18)13(19-16-12)8-4-5-8/h2-3,6,8H,4-5H2,1H3,(H,17,18) |
InChI Key |
AENPZSONECKYQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=C2C(=O)O)C3CC3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


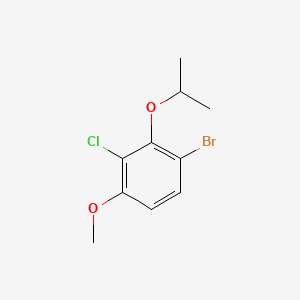
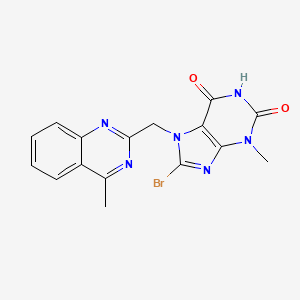
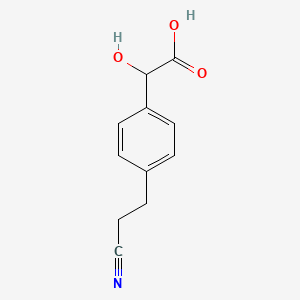
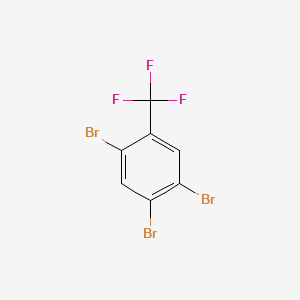
![6-methyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B14769716.png)
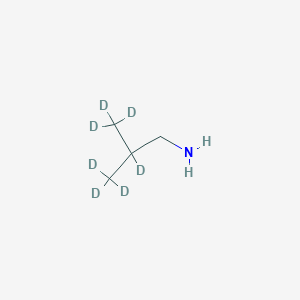

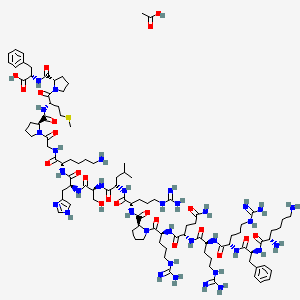
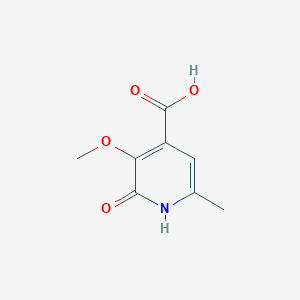

![4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde](/img/structure/B14769740.png)
